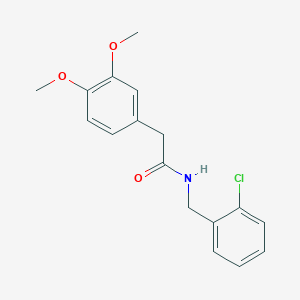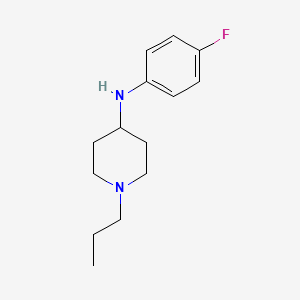![molecular formula C14H17N3O2S B5693332 N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide, commonly known as DMS-10, is a sulfamide compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Mechanism of Action
DMS-10 inhibits CA IX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and increased sensitivity to chemotherapy and radiation.
Biochemical and Physiological Effects:
DMS-10 has been shown to reduce tumor growth and metastasis in animal models of cancer. It also increases the sensitivity of cancer cells to chemotherapy and radiation. In addition, DMS-10 has been investigated for its potential as a diagnostic tool for cancer imaging, as it selectively binds to CA IX in tumor cells.
Advantages and Limitations for Lab Experiments
One major advantage of DMS-10 is its specificity for CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer. In addition, DMS-10 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are many potential future directions for research on DMS-10. One area of focus could be on optimizing its synthesis method for large-scale production. Another direction could be on developing new analogs of DMS-10 with improved potency and selectivity. In addition, further studies are needed to investigate the safety and efficacy of DMS-10 in humans, and to explore its potential as a diagnostic tool for cancer imaging. Overall, DMS-10 has great potential as a therapeutic and diagnostic agent in the fight against cancer.
Synthesis Methods
The synthesis of DMS-10 involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with N,N-dimethylsulfamide in the presence of a base catalyst. The resulting product is then purified by column chromatography. This synthesis method has been optimized for high yield and purity, making DMS-10 readily available for scientific research.
Scientific Research Applications
DMS-10 has been extensively studied for its potential as an anticancer agent. CA IX is overexpressed in hypoxic regions of solid tumors, and its inhibition has been shown to reduce tumor growth and metastasis. DMS-10 has also been investigated for its potential as a diagnostic tool for cancer imaging, as CA IX is a biomarker for many types of cancer.
properties
IUPAC Name |
4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(2)20(18,19)16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYCGBPOALQZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6977903 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)

![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)


![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)